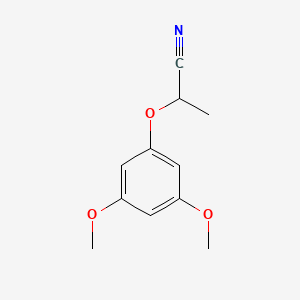
Hexamethylenebissydnone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexamethylenebissydnone is a unique organic compound known for its distinctive structure and versatile applications. It belongs to the class of bissydnone derivatives, which are characterized by their heterocyclic nature and potential for various chemical reactions. This compound has garnered attention in scientific research due to its stability and reactivity, making it a valuable subject of study in multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexamethylenebissydnone can be synthesized through a reaction involving hexamethylene diamine, paraformaldehyde, and potassium cyanide. The process typically involves heating the reactants under controlled conditions to facilitate the formation of the bissydnone structure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, such as temperature and pressure, to ensure efficient and consistent yields.
Chemical Reactions Analysis
Types of Reactions: Hexamethylenebissydnone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may exhibit different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted bissydnone compounds.
Scientific Research Applications
Hexamethylenebissydnone has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s stability and reactivity make it useful in biochemical studies, including enzyme interactions and metabolic pathways.
Medicine: Research into this compound’s potential therapeutic properties is ongoing, with studies exploring its use in drug development and delivery systems.
Industry: The compound’s unique properties are leveraged in various industrial applications, such as the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which hexamethylenebissydnone exerts its effects involves its interaction with molecular targets and pathways. The compound’s reactivity allows it to form stable complexes with various biomolecules, influencing biochemical processes. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or activation in biological systems.
Comparison with Similar Compounds
Hexamethylenebissydnone can be compared with other bissydnone derivatives, such as:
- 3,3′-Ethylenebissydnone
- 3,3′-Tetramethylenebissydnone
These compounds share similar structural features but differ in their alkylene chains, which can influence their chemical properties and reactivity. This compound’s unique hexamethylene chain provides distinct advantages in terms of stability and versatility, setting it apart from its counterparts .
Properties
CAS No. |
6951-23-1 |
|---|---|
Molecular Formula |
C10H14N4O4 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
3-[6-(5-oxidooxadiazol-3-ium-3-yl)hexyl]oxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C10H14N4O4/c15-9-7-13(11-17-9)5-3-1-2-4-6-14-8-10(16)18-12-14/h7-8H,1-6H2 |
InChI Key |
COUXKAGTXQOCAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=[N+]1CCCCCC[N+]2=NOC(=C2)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


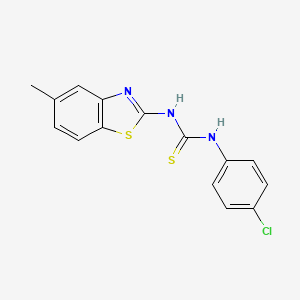
![N-[3-[bis(2-chloroethyl)amino]-1,4-dioxonaphthalen-2-yl]acetamide](/img/structure/B14730540.png)

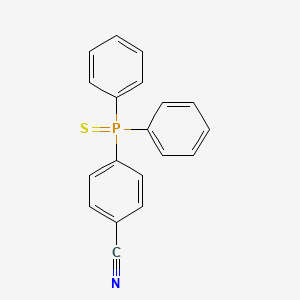
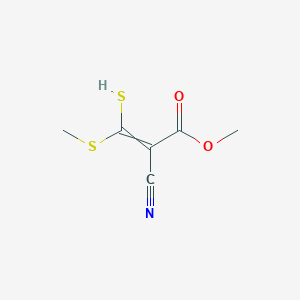


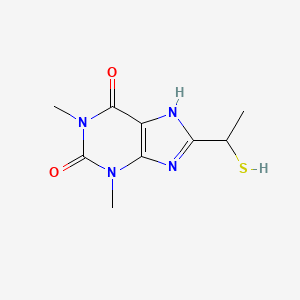


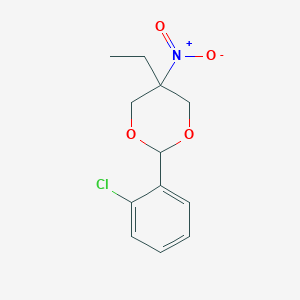
![2-[2-[Carboxymethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid](/img/structure/B14730616.png)

